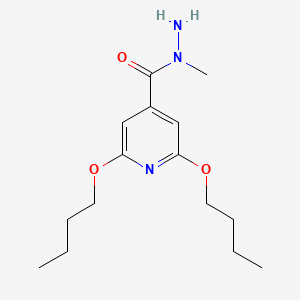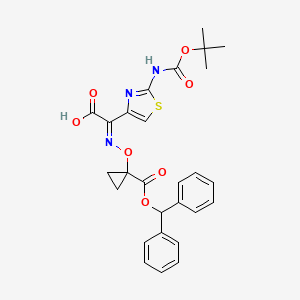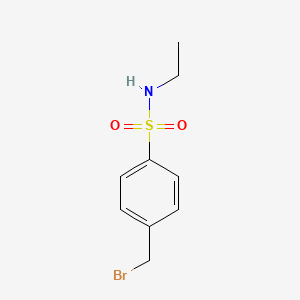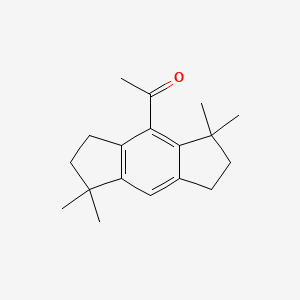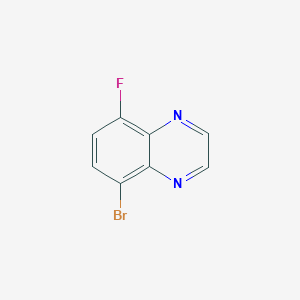
5-Bromo-8-fluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-fluoroquinoxaline: is a heterocyclic aromatic organic compound with the molecular formula C8H4BrFN2 . It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of bromine and fluorine atoms in the quinoxaline structure imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the bromination of 8-fluoroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-8-fluoroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Substituted quinoxalines with various functional groups.
Oxidation Reactions: Quinoxaline N-oxides.
Reduction Reactions: Dihydroquinoxalines.
Coupling Reactions: Biaryl derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-8-fluoroquinoxaline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. For example, some derivatives have demonstrated activity against certain types of cancer cells and bacterial strains, making them candidates for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-fluoroquinoxaline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, some derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity. In cancer research, certain derivatives may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
- 5-Bromo-8-fluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
Comparison: 5-Bromo-8-fluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms on the quinoxaline ring, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C8H4BrFN2 |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
5-bromo-8-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
Clé InChI |
PERZYQIVHHHWRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)N=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


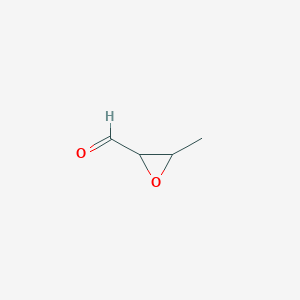
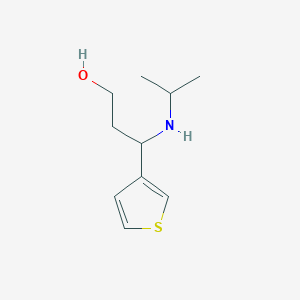

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
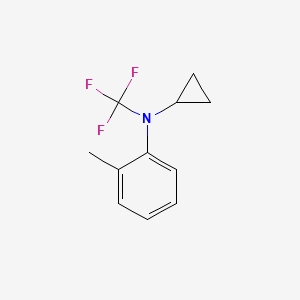
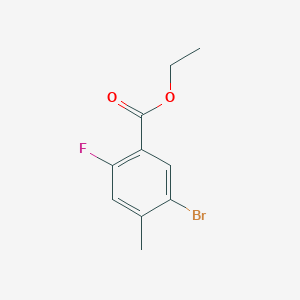
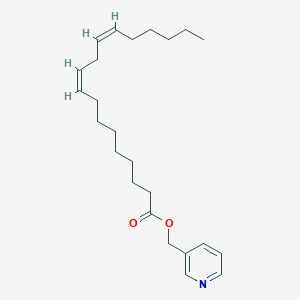
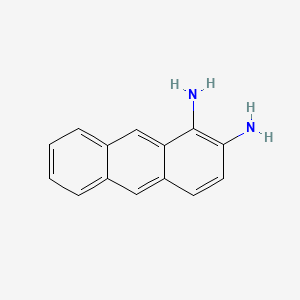
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)
